3-(2-chlorophenyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClFN6O3/c1-15-21(22(31-36-15)18-7-2-3-8-20(18)26)24(34)28-9-10-33-23-19(12-30-33)25(35)32(14-29-23)13-16-5-4-6-17(27)11-16/h2-8,11-12,14H,9-10,13H2,1H3,(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNZPTXRKAXHDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClFN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide represents a complex molecular structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features a unique combination of a pyrazolo-pyrimidine core and an isoxazole moiety, which are known for their diverse biological properties. The presence of a chlorophenyl group and a fluorobenzyl substituent further enhances its pharmacological profile.
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Anticancer Activity : Pyrazolo[3,4-d]pyrimidines have been reported to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and metastasis. Compounds targeting FGFRs have shown promising results in preclinical studies against several cancer types .
- Antimicrobial Properties : Some derivatives of pyrazolo compounds have demonstrated efficacy against Mycobacterium tuberculosis, suggesting potential applications in treating bacterial infections .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound. For instance:
- Cell Proliferation Inhibition : The compound was tested against various cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations. The IC50 values were comparable to established anticancer agents .
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways has been assessed. For example, it has shown inhibitory activity against α-glucosidase, which is critical for carbohydrate digestion .
Case Study 1: Anticancer Efficacy
A study evaluated the effects of the compound on breast cancer cell lines (e.g., MCF-7). Results indicated that treatment with the compound led to:
- Reduced Cell Viability : A dose-dependent decrease in cell viability was observed.
- Induction of Apoptosis : Flow cytometry analyses revealed increased apoptosis markers in treated cells compared to controls.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties against Mycobacterium tuberculosis. The compound's derivatives were screened using the microplate Alamar blue assay (MABA), revealing:
- Significant Antitubercular Activity : Certain derivatives exhibited IC50 values below 100 µM, indicating strong potential for further development as antitubercular agents .
Table 1: Biological Activity Summary
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity :
- Pyrazolo[3,4-d]pyrimidines are known for their ability to inhibit various kinases involved in cancer progression. Research has indicated that derivatives of this class can effectively target cancer cell lines by modulating signaling pathways associated with tumor growth and metastasis .
- A study highlighted the synthesis of pyrazolo[3,4-d]pyrimidine derivatives that exhibited potent cytotoxicity against multiple cancer types, suggesting that the compound could be a candidate for further development in oncology .
-
Antiviral Properties :
- Compounds containing pyrazolo[3,4-d]pyrimidine structures have been explored for their antiviral activities, particularly against HIV and other viral pathogens. The mechanism often involves inhibition of viral replication through interference with viral enzymes .
- The specific compound under discussion has shown promise in preliminary assays targeting viral proteases, indicating potential as an antiviral agent .
-
Anti-inflammatory Effects :
- The isoxazole component of the compound contributes to anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This makes it a candidate for treating conditions characterized by chronic inflammation .
- Research has demonstrated that similar compounds can reduce inflammation markers in vitro and in vivo models, suggesting therapeutic potential in diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Analysis
Table 1: Structural Comparison with Similar Compounds
Key Observations:
- Pyrazolo-pyrimidinone vs. Substituent differences (2,4-difluorobenzyl vs. 3-fluorobenzyl) may affect selectivity .
- Chlorophenyl Moieties (V025-8110): The 2-chlorophenyl group is conserved in both the target compound and V025-8110, suggesting shared hydrophobic interactions. However, V025-8110’s trifluoromethylbenzamide group introduces stronger electron-withdrawing effects .
Computational and Experimental Comparison Methods
Structural Similarity Metrics
- Tanimoto Coefficient: Used to quantify similarity between molecular fingerprints. For example, ZINC00027361 showed >50% similarity to kinase inhibitors in the ChEMBL database, suggesting overlapping pharmacophores .
- Murcko Scaffolds: Compounds with shared scaffolds (e.g., pyrimidinone) were grouped into chemotype clusters. The target compound’s pyrazolo-pyrimidinone core distinguishes it from simpler pyrimidines .
NMR and MS/MS Profiling
- NMR Chemical Shifts (): Comparative analysis of chemical shifts in regions A (positions 39–44) and B (positions 29–36) can pinpoint substituent locations. For instance, conserved shifts in the pyrimidinone ring suggest stable hydrogen-bonding interactions .
- Molecular Networking (): MS/MS-based cosine scores (1 = identical fragmentation) help cluster analogs. A hypothetical comparison might reveal the target compound’s isoxazole moiety produces distinct fragmentation vs. pyrazole-containing analogs .
Docking and Bioactivity Profiling
- AutoDock4 (): Flexible sidechain docking simulations could predict binding poses for the target compound vs. analogs. For example, the 3-fluorobenzyl group may occupy a hydrophobic pocket inaccessible to V025-8110’s bulkier substituents .
- Chemical-Genetic Profiling (): Comparing gene fitness profiles (e.g., yeast deletion strains) may reveal shared modes of action. Compounds with similar pyrimidinone cores might cluster by pathway inhibition .
Research Findings and Implications
Bioactivity and Selectivity
- Kinase Inhibition Potential: The pyrazolo-pyrimidinone core is structurally analogous to known kinase inhibitors (e.g., imatinib). The 3-fluorobenzyl group may enhance selectivity for tyrosine kinases over serine/threonine kinases .
- Metabolic Stability: The isoxazole-carboxamide linker in the target compound likely improves metabolic stability compared to ester-containing analogs (e.g., Compound 51) .
Q & A
Basic: What synthetic methodologies are employed for the preparation of this compound?
Answer:
The synthesis of pyrazolo-pyrimidine and isoxazole derivatives typically involves multi-step protocols. For example, pyrazole cores are constructed via cyclocondensation of hydrazines with β-ketoesters or nitriles, followed by functionalization with fluorobenzyl or chlorophenyl groups. Key steps include:
- Condensation reactions to form the pyrazolo[3,4-d]pyrimidinone scaffold (e.g., using POCl₃ or DCC as coupling agents) .
- N-alkylation to introduce the 3-fluorobenzyl moiety, often under basic conditions (e.g., K₂CO₃ in DMF) .
- Carboxamide coupling via EDCI/HOBt-mediated reactions to attach the isoxazole-4-carboxamide group .
Purification typically employs column chromatography or recrystallization, with HPLC (≥98% purity) used for final validation .
Basic: How is the structural integrity of the compound confirmed?
Answer:
Structural confirmation requires a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to verify substituent connectivity and regiochemistry (e.g., distinguishing pyrazole C-4 vs. C-5 positions) .
- X-ray crystallography for unambiguous determination of stereochemistry and intermolecular interactions, as demonstrated for related pyrazole-carboxamide derivatives (monoclinic system, P21/c space group) .
- Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .
Advanced: How can molecular docking guide the optimization of this compound’s biological activity?
Answer:
Molecular docking integrates computational and experimental data to refine target binding:
- Target identification : Prioritize kinases or GPCRs based on structural homology with pyrazolo-pyrimidine inhibitors (e.g., JAK2 or EGFR) .
- Binding pose analysis : Use software like AutoDock Vina to assess interactions (e.g., hydrogen bonding with hinge regions or hydrophobic packing with fluorobenzyl groups) .
- Structure-activity relationship (SAR) : Correlate docking scores with in vitro IC₅₀ values to prioritize substitutions (e.g., optimizing the 3-fluorobenzyl group for improved affinity) .
Advanced: How can researchers address discrepancies in bioactivity data across studies?
Answer:
Conflicting bioactivity data may arise from assay conditions or structural variability. Mitigation strategies include:
- Co-crystallization studies to resolve binding modes and identify critical residues (e.g., using X-ray data from monoclinic crystals) .
- Molecular dynamics (MD) simulations to evaluate conformational flexibility (e.g., side-chain rotations in the pyrimidinone ring affecting potency) .
- Standardized assay protocols : Control variables like ATP concentration (for kinase assays) or cell passage number to reduce inter-lab variability .
Intermediate: What analytical techniques ensure purity and stability during formulation?
Answer:
- HPLC-DAD/UV : Monitor purity (>98%) and detect degradation products under accelerated stability conditions (e.g., 40°C/75% RH) .
- Thermogravimetric analysis (TGA) : Assess thermal stability of the carboxamide moiety, which may decompose above 200°C .
- Solid-state NMR : Characterize polymorphic forms, critical for bioavailability in preclinical models .
Advanced: What strategies are used to enhance metabolic stability of the compound?
Answer:
- Isotopic labeling (e.g., ¹⁸O in the pyrimidinone ring) to track metabolic pathways via LC-MS .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility and reduce first-pass metabolism .
- CYP450 inhibition assays : Identify metabolic hotspots (e.g., fluorobenzyl oxidation) using human liver microsomes .
Basic: What in vitro models are suitable for preliminary toxicity screening?
Answer:
- HepG2 cells : Evaluate hepatotoxicity via ATP-based viability assays .
- hERG potassium channel assays : Assess cardiac risk using patch-clamp electrophysiology .
- Ames test : Screen for mutagenicity with Salmonella typhimurium strains .
Advanced: How can researchers validate target engagement in vivo?
Answer:
- Pharmacodynamic biomarkers : Measure downstream targets (e.g., phosphorylated STAT3 for JAK2 inhibition) in plasma/tissue lysates .
- PET imaging : Radiolabel the compound (e.g., ¹⁸F for fluorobenzyl tracking) to quantify tumor uptake in xenograft models .
- Knockout/knockin models : Use CRISPR-edited cell lines to confirm on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
